molecular formula C10H12F3NO B8576645 4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine

4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine

Cat. No. B8576645
M. Wt: 219.20 g/mol
InChI Key: GGDAMLYJTPTHPO-UHFFFAOYSA-N
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Patent
US05977133

Procedure details

A freshly prepared solution of lithium diethylamide (LDA) (58.21 mmol) in 30 mL of THF at -78° C. was added to 10.0 g (48.74 mmol) of 4-t-butoxy-2,3,6-trifluoropyridine in 50 mL of THF at -78° C, and the reaction was stirred for 50 min. To the reaction mixture was added 4.3 mL (69.07 mmol) of methyl iodide, and the mixture was stirred at -78° C. for 1 hour and stirred at ambient temperature for 16 hours. The reaction was quenched with saturated NH4Cl solution, extracted with hexane, and the extracts washed with water, dried over MgSO4 and concentrated to give 4-t-butoxy-2,3,6-trifluoro-5-methylpyridine as a pale yellow oil, which was taken directly to the next step. MS (220) (M+H)+ ; 1H NMR (CDCl3)∂: 1.47 (m, 9H), 2.12 (m, 3H). 19F NMR (CDCl3, CFCl3 as reference)∂: 75.91 (dd apparent, J1 =15.0, J2 =22.1 Hz), 93.17 (dd apparent, J1 =15.0, J2 =22.1 Hz), 156.54 (m).
Quantity
58.21 mmol
Type
reactant
Reaction Step One
Name
4-t-butoxy-2,3,6-trifluoropyridine
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N-]CC)C.[Li+].[C:7]([O:11][C:12]1[CH:17]=[C:16]([F:18])[N:15]=[C:14]([F:19])[C:13]=1[F:20])([CH3:10])([CH3:9])[CH3:8].CI>C1COCC1>[C:7]([O:11][C:12]1[C:17]([CH3:1])=[C:16]([F:18])[N:15]=[C:14]([F:19])[C:13]=1[F:20])([CH3:10])([CH3:8])[CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
58.21 mmol
Type
reactant
Smiles
C(C)[N-]CC.[Li+]
Name
4-t-butoxy-2,3,6-trifluoropyridine
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC1=C(C(=NC(=C1)F)F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.3 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 50 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at -78° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane
WASH
Type
WASH
Details
the extracts washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C(C)(C)(C)OC1=C(C(=NC(=C1C)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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